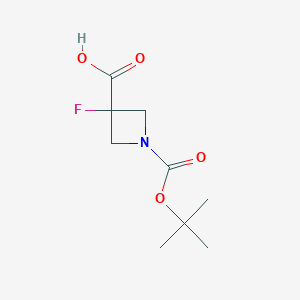
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an azetidine ring
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with proteins or enzymes that contain amine groups.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar reactions in biological systems, potentially leading to changes in the structure and function of its targets.
Biochemical Pathways
The compound’s boc group is known to be involved in peptide synthesis , suggesting that it might affect protein synthesis or degradation pathways.
Pharmacokinetics
The compound’s boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , suggesting that it might have good bioavailability.
Result of Action
The compound’s boc group is known to be involved in peptide synthesis , suggesting that it might affect protein structure and function.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. For example, the addition and removal of the Boc group are known to be influenced by the presence of bases and acids, respectively . Therefore, changes in pH could potentially affect the compound’s mode of action and stability.
Safety and Hazards
The safety data sheet for a similar compound, “[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Direcciones Futuras
Future directions could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) could be prepared . These protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Análisis Bioquímico
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The nature of these interactions often involves the temporary masking of reactive amine groups, allowing for selective reactions to occur without interference from other functional groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By masking amine groups, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the Boc group can be removed under acidic conditions, revealing the amine group and allowing it to participate in subsequent biochemical reactions . This process can impact the function of proteins and enzymes within the cell, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of the Boc protecting group. The mechanism involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This sequence of reactions allows for the controlled protection and deprotection of amine groups, facilitating various biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions . Long-term studies have shown that the stability of this compound can influence the outcomes of biochemical experiments, particularly those involving peptide synthesis and modification. The degradation of the Boc group over time can lead to the release of the amine group, impacting the overall reaction dynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect amine groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the compound and its degradation products. Studies have shown that high doses can lead to toxicity and adverse effects on cellular function, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and modification of peptides and other biomolecules. The compound interacts with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide, which facilitate the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins may facilitate the movement of the compound, affecting its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the activity and function of the compound, influencing its role in biochemical reactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted azetidine derivatives with the nucleophile replacing the fluorine atom.
Deprotection Reactions: The major product is the free amine after the removal of the tert-butoxycarbonyl group.
Comparación Con Compuestos Similares
Similar Compounds
1-(Tert-butoxycarbonyl)-3-fluoroazetidine: Similar structure but lacks the carboxylic acid group.
1-(Tert-butoxycarbonyl)-3-chloroazetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Propiedades
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIZBBURXQODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649519 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126650-67-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



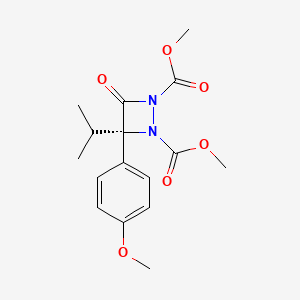
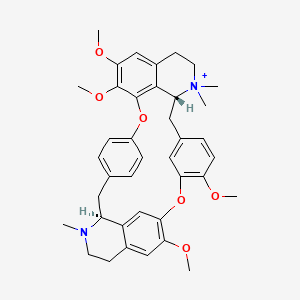
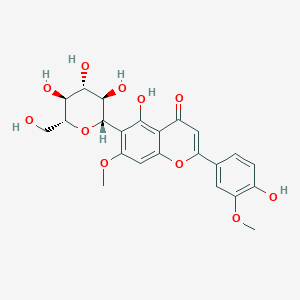
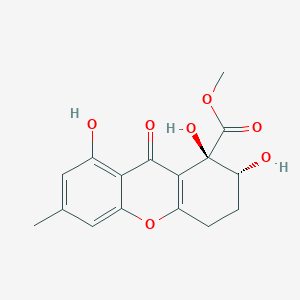
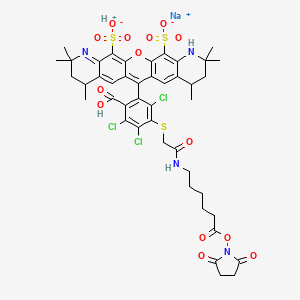
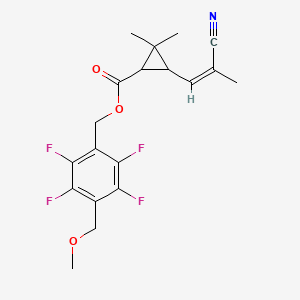
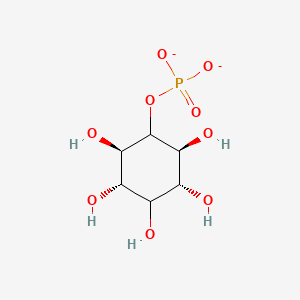



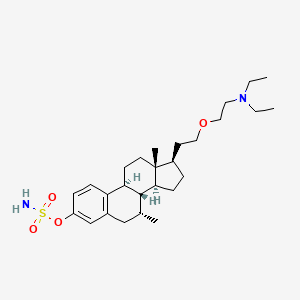
![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
